molecular formula C13H18N2O B581481 3-Allyl-2-methoxy-6-(pyrrolidin-1-yl)pyridine CAS No. 1228666-15-6

3-Allyl-2-methoxy-6-(pyrrolidin-1-yl)pyridine

Cat. No.: B581481
CAS No.: 1228666-15-6
M. Wt: 218.3
InChI Key: ADTKQGRMXYLSLK-UHFFFAOYSA-N
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Description

3-Allyl-2-methoxy-6-(pyrrolidin-1-yl)pyridine is a chemical compound with the empirical formula C13H18N2O and a molecular weight of 218.29 g/mol . This compound is characterized by the presence of an allyl group, a methoxy group, and a pyrrolidinyl group attached to a pyridine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Allyl-2-methoxy-6-(pyrrolidin-1-yl)pyridine typically involves the reaction of 2-methoxy-6-(pyrrolidin-1-yl)pyridine with an allyl halide under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate or sodium hydride, which facilitates the nucleophilic substitution of the halide by the pyridine nitrogen .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are employed on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and other advanced techniques may be employed to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Allyl-2-methoxy-6-(pyrrolidin-1-yl)pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Allyl-2-methoxy-6-(pyrrolidin-1-yl)pyridine is used in a variety of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Allyl-2-methoxy-6-(pyrrolidin-1-yl)pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The pyridine ring can engage in π-π interactions with aromatic residues in proteins, while the allyl and methoxy groups can participate in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-2-fluoro-6-(pyrrolidin-1-yl)pyridine: Similar structure but with a bromo and fluoro substituent.

    2-Methoxy-6-(pyrrolidin-1-yl)nicotinaldehyde: Similar structure but with an aldehyde group.

    6-(Pyrrolidin-1-yl)pyridine-3-boronic acid: Similar structure but with a boronic acid group.

Uniqueness

3-Allyl-2-methoxy-6-(pyrrolidin-1-yl)pyridine is unique due to the presence of the allyl group, which imparts distinct chemical reactivity and biological activity. The combination of the methoxy and pyrrolidinyl groups further enhances its versatility in various chemical reactions and research applications .

Properties

IUPAC Name

2-methoxy-3-prop-2-enyl-6-pyrrolidin-1-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c1-3-6-11-7-8-12(14-13(11)16-2)15-9-4-5-10-15/h3,7-8H,1,4-6,9-10H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADTKQGRMXYLSLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=N1)N2CCCC2)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80673615
Record name 2-Methoxy-3-(prop-2-en-1-yl)-6-(pyrrolidin-1-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80673615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1228666-15-6
Record name 2-Methoxy-3-(prop-2-en-1-yl)-6-(pyrrolidin-1-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80673615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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